3-Bromo-5-phenoxypyridine
Overview
Description
3-Bromo-5-phenoxypyridine: is an organic compound with the molecular formula C11H8BrNO. It is a brominated derivative of phenoxypyridine, characterized by the presence of a bromine atom at the third position and a phenoxy group at the fifth position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-phenoxypyridine typically involves the bromination of 5-phenoxypyridine. One common method includes the reaction of 5-phenoxypyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted phenoxypyridines.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Oxidized derivatives of phenoxypyridine.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-Bromo-5-phenoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-phenoxypyridine depends on its specific application. In biochemical assays, it may interact with target proteins or enzymes, altering their activity. The phenoxy group can facilitate binding to hydrophobic pockets, while the bromine atom may participate in halogen bonding or other interactions. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
3-Bromo-5-methoxypyridine: Similar structure but with a methoxy group instead of a phenoxy group.
3-Bromo-5-chloropyridine: Contains a chlorine atom at the fifth position instead of a phenoxy group.
3-Bromo-5-fluoropyridine: Features a fluorine atom at the fifth position.
Uniqueness: 3-Bromo-5-phenoxypyridine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Properties
IUPAC Name |
3-bromo-5-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAAKVXECVQWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631775 | |
Record name | 3-Bromo-5-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28232-63-5 | |
Record name | 3-Bromo-5-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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